6-Acetylnicotinic acid
Description
Evolution of Pyridine (B92270) Carboxylic Acid Derivatives in Chemical Research
The journey of pyridine-based compounds in scientific research began with the isolation of pyridine itself in the 19th century. rsc.org The subsequent discovery of its structure, a nitrogen-containing heterocyclic analog of benzene, opened the door to vast synthetic possibilities. bldpharm.com Pyridine carboxylic acids, which feature one or more carboxylic acid groups on the pyridine ring, quickly became a focal point of investigation due to their inherent versatility. The three primary isomers—picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid)—have served as foundational scaffolds for a multitude of applications. google.com
Initially recognized for their biological significance, with nicotinic acid being identified as a B vitamin, the research landscape expanded dramatically throughout the 20th and 21st centuries. google.com Scientists discovered that the pyridine carboxylic acid framework is a "privileged scaffold" in medicinal chemistry, leading to the development of drugs for tuberculosis, cancer, diabetes, and HIV/AIDS. google.com The presence of the nitrogen atom in the aromatic ring, combined with the polarity of the carboxylic group, allows these molecules to interact effectively with biological targets like enzymes. google.com Furthermore, the ease of substitution on the pyridine ring enables the fine-tuning of a molecule's chemical and pharmacological properties. google.com
The evolution of this research area has also moved beyond medicine into materials science, where pyridine dicarboxylic and tricarboxylic acids are used as ligands to create complex coordination polymers with unique structural and electronic properties. rsc.orggoogle.com Modern synthetic methods, including multicomponent reactions and biocatalysis, have further broadened the accessibility and diversity of these derivatives, making them indispensable tools in contemporary chemical research. google.comresearchgate.net
Structural Significance of 6-Acetylnicotinic Acid within Pyridine Frameworks
This compound is a specific substituted derivative of nicotinic acid. Its structure is defined by a pyridine ring with a carboxylic acid group (-COOH) at the 3-position and an acetyl group (-COCH₃) at the 6-position.
| Property | Data |
| IUPAC Name | 6-acetylpyridine-3-carboxylic acid |
| CAS Number | 20857-23-2 bldpharm.com |
| Molecular Formula | C₈H₇NO₃ |
| Molecular Weight | 165.15 g/mol |
The strategic placement of these two functional groups imparts a unique chemical character to the molecule. The carboxylic acid group provides a site for classical reactions such as esterification and amidation, and its acidic nature and ability to form hydrogen bonds are crucial for its interaction with other molecules and its solubility characteristics. The acetyl group, containing a reactive carbonyl, offers a different site for chemical modification, such as condensation reactions or transformations of the methyl group.
The combination of an electron-withdrawing carboxylic acid and an acetyl group on the pyridine ring influences the electronic distribution within the aromatic system, affecting its reactivity and potential as a ligand or synthetic intermediate. A documented method for its synthesis involves the acetylation of 6-hydroxynicotinic acid using acetic anhydride (B1165640) in the presence of pyridine. google.com The precursor, 6-hydroxynicotinic acid, can be produced through various means, including biotechnological methods involving the enzymatic hydroxylation of nicotinic acid. google.com The formation of 6-hydroxynicotinic acid has also been observed as a by-product in reactions of nicotinic acid 1-oxide with acetic anhydride, highlighting the complex reactivity of these systems. rsc.org
Research Trajectories and Unexplored Dimensions of this compound
While extensive research has been conducted on other isomers, particularly 2-acetylnicotinic acid, this compound remains a comparatively unexplored compound, presenting opportunities for new discoveries.
A significant research trajectory for this compound has been identified in the field of pharmaceutics. A patent has described its synthesis and application as a hydrotropic agent—a compound that enhances the water solubility of poorly soluble substances. google.com Specifically, it was investigated for its ability to increase the solubility of the chemotherapy drug paclitaxel, suggesting its potential use in developing oral drug delivery systems for medications with low bioavailability. google.com
Drawing parallels from its more studied isomer, 2-acetylnicotinic acid, which serves as a key intermediate in the synthesis of numerous herbicides and pharmaceuticals, it is plausible that this compound could function as a valuable building block in its own right. google.comsmolecule.com The unique substitution pattern may lead to the discovery of novel compounds with distinct biological activities in agrochemistry or medicine.
The unexplored dimensions of this compound chemistry represent a promising frontier. Its potential as a ligand in coordination chemistry, as a precursor for novel heterocyclic systems, or as a scaffold for new bioactive compounds has not been extensively investigated. Future research is needed to fully characterize its reactivity, biological profile, and potential applications, distinguishing it from its better-known isomers.
Structure
3D Structure
Properties
IUPAC Name |
6-acetylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-5(10)7-3-2-6(4-9-7)8(11)12/h2-4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXZXMQBYVEGNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701296996 | |
| Record name | 6-Acetyl-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701296996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20857-23-2 | |
| Record name | 6-Acetyl-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20857-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Acetyl-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701296996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Acetylnicotinic Acid and Its Direct Precursors
Direct Acetylation Strategies of Nicotinic Acid Analogues
Directly introducing an acetyl group onto the C6 position of a nicotinic acid analogue presents a synthetic challenge due to the electron-deficient nature of the pyridine (B92270) ring, which generally disfavors electrophilic substitution reactions like Friedel-Crafts acylation. The presence of the carboxylic acid group further deactivates the ring, making direct acylation even more difficult. Acylation tends to occur preferentially at the nitrogen atom, forming a pyridinium (B92312) salt, which further deactivates the ring towards electrophilic attack.
Catalyst-Mediated Approaches (e.g., Pyridine, Dimethylaminopyridine (DMAP))
While catalysts like pyridine and 4-(dimethylaminopyridine) (DMAP) are widely employed in acylation reactions, their typical role is to activate the acylating agent or to act as a nucleophilic catalyst in the acylation of alcohols and amines. There is limited specific literature detailing the successful use of these catalysts for the direct C-H acetylation of the nicotinic acid ring at the 6-position. The mechanism of DMAP-catalyzed acylation, for instance, involves the formation of a highly reactive N-acylpyridinium salt, which then readily transfers the acetyl group to a nucleophile. In the context of C-H activation, this intermediate is generally not reactive enough to directly acylate the electron-deficient pyridine ring of nicotinic acid.
Optimization of Reaction Conditions for Acetylation (e.g., Temperature, Anhydrous Environments)
The optimization of reaction conditions, such as temperature and the use of anhydrous environments, is crucial in any chemical synthesis to maximize yield and minimize side reactions. In the context of direct acetylation of nicotinic acid analogues, elevated temperatures could potentially overcome the activation energy barrier for the reaction. However, harsh conditions might also lead to decarboxylation or other unwanted side reactions. Anhydrous conditions are essential to prevent the hydrolysis of the acylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride) and any reactive intermediates. Despite the theoretical importance of these parameters, the lack of established protocols for the direct C6 acetylation of nicotinic acid makes it difficult to provide specific optimized conditions.
Derivatization-Based Synthesis of 6-Acetylnicotinic Acid
Given the challenges of direct acetylation, derivatization-based strategies offer a more viable and controlled route to this compound. These methods involve the synthesis of a precursor molecule that already contains a functional group at the 6-position, which can then be converted into an acetyl group.
Oxidation of Related Pyridine Acetyl Derivatives
One potential derivatization strategy involves the oxidation of a precursor containing a C2-alkyl side chain at the 6-position. For instance, the oxidation of 6-ethylnicotinic acid could theoretically yield this compound. However, controlling the oxidation to stop at the ketone stage without further oxidation to the carboxylic acid can be challenging. Specific oxidizing agents and reaction conditions would need to be carefully selected to achieve this transformation selectively.
A more elaborated synthetic pathway starts from commercially available precursors. For example, 5-ethyl-2-methylpyridine (B142974) can be oxidized using nitric acid to form 6-methylnicotinic acid. environmentclearance.nic.inchemicalbook.com This intermediate is a key precursor for further functionalization.
| Starting Material | Reagent | Product |
| 5-Ethyl-2-methylpyridine | Nitric Acid | 6-Methylnicotinic acid |
The subsequent conversion of the methyl group in 6-methylnicotinic acid to an acetyl group is a critical step that can be achieved through a multi-step sequence. This would typically involve radical bromination of the methyl group followed by oxidation.
Hydrolysis of this compound Esters (e.g., Methyl 6-Acetylnicotinate)
A common and effective method for the synthesis of this compound involves the hydrolysis of its corresponding ester, such as methyl 6-acetylnicotinate. This approach allows for the protection of the carboxylic acid functionality during the preceding synthetic steps and its deprotection in the final stage.
The synthesis of the precursor, methyl 6-acetylnicotinate, can be envisioned from methyl 6-methylnicotinate (B8608588). The latter can be prepared by the esterification of 6-methylnicotinic acid with methanol (B129727) in the presence of an acid catalyst like sulfuric acid. chemicalbook.com
| Starting Material | Reagents | Product | Yield |
| 6-Methylnicotinic acid | Methanol, Sulfuric acid | Methyl 6-methylnicotinate | 75% |
The conversion of the methyl group of methyl 6-methylnicotinate to an acetyl group would be the subsequent step, likely involving side-chain oxidation. Once methyl 6-acetylnicotinate is obtained, the final step is its hydrolysis to yield this compound. This hydrolysis can be carried out under either acidic or basic conditions. Basic hydrolysis, using a reagent such as sodium hydroxide (B78521), followed by acidification is a standard procedure for this transformation.
| Starting Material | Reagents | Product |
| Methyl 6-acetylnicotinate | 1. Sodium hydroxide (aq) 2. Acid (e.g., HCl) | This compound |
This derivatization-based approach, particularly through the hydrolysis of a suitable ester precursor, represents a more reliable and controllable strategy for the synthesis of this compound compared to direct acetylation methods.
Mechanistic Investigations of 6 Acetylnicotinic Acid Transformations
Elucidation of Reaction Mechanisms in Acetylation Processes
The synthesis of 6-acetylnicotinic acid involves the introduction of an acetyl group onto the nicotinic acid backbone. Standard Friedel-Crafts acylation, a common method for acetylating aromatic rings, is generally ineffective for pyridine (B92270). uoanbar.edu.iqwikipedia.org The pyridine ring is highly electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic attack. uoanbar.edu.iqwikipedia.org Furthermore, the nitrogen's lone pair readily complexes with the Lewis acid catalyst (e.g., AlCl₃), forming a positively charged pyridinium (B92312) species that further deactivates the ring. quora.comyoutube.com
To overcome these challenges, alternative strategies are employed. One plausible pathway involves the acylation of a pre-functionalized, more reactive pyridine derivative. For instance, the reaction may proceed through an N-oxide intermediate. The formation of pyridine N-oxide activates the ring towards electrophilic substitution. wikipedia.org Another approach involves metalation of the pyridine ring followed by treatment with an acylating agent. youtube.com
A general mechanism for the Friedel-Crafts acylation, which could be adapted for a sufficiently activated pyridine derivative, proceeds as follows:
Generation of the Electrophile: The Lewis acid catalyst activates the acylating agent (e.g., acetyl chloride or acetic anhydride) to form a highly electrophilic acylium ion. wikipedia.orgsigmaaldrich.com
Electrophilic Attack: The acylium ion attacks the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
Deprotonation: A weak base, such as AlCl₄⁻, removes a proton from the carbon bearing the new acetyl group, restoring the aromaticity of the ring and regenerating the catalyst. wikipedia.org
| Challenge | Mechanistic Reason | Alternative Strategy |
|---|---|---|
| Ring Deactivation | The electronegative nitrogen atom withdraws electron density from the pyridine ring, making it a poor nucleophile. uoanbar.edu.iq | Introduction of electron-donating groups or formation of a pyridine N-oxide to increase ring reactivity. wikipedia.orgyoutube.com |
| Lewis Acid Complexation | The nitrogen lone pair acts as a Lewis base, reacting with the AlCl₃ catalyst to form a positively charged adduct, which strongly deactivates the ring. quora.comyoutube.com |
|
Mechanistic Pathways of Oxidation Reactions Involving the Acetyl Group
The mechanism of the haloform reaction involves several key steps: byjus.comyoutube.com
Enolate Formation: A hydroxide (B78521) ion removes an acidic α-hydrogen from the methyl group to form an enolate ion. youtube.combyjus.com
Halogenation: The enolate attacks the diatomic halogen, adding a halogen atom to the α-carbon. This step repeats twice more, with each successive halogenation making the remaining α-hydrogens more acidic and the process faster. byjus.comyoutube.com
Nucleophilic Acyl Substitution: Once the tri-halogenated ketone is formed, a hydroxide ion attacks the electrophilic carbonyl carbon. byjus.com
Cleavage: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the trihalomethyl anion (⁻CX₃) as a leaving group, which is stabilized by the electron-withdrawing halogens. wikipedia.orgyoutube.com
Proton Transfer: An acid-base reaction occurs where the newly formed carboxylic acid protonates the trihalomethyl anion to yield the final haloform product and a carboxylate salt. byjus.com
| Step | Description | Key Intermediate |
|---|---|---|
| 1 | Initial deprotonation of the α-carbon by a strong base. | Enolate anion |
| 2 | Repeated nucleophilic attack by the enolate on the halogen (e.g., Br₂) until the α-carbon is tri-halogenated. | α,α,α-Trihaloketone |
| 3 | Nucleophilic attack of hydroxide on the carbonyl carbon. | Tetrahedral intermediate |
| 4 | Elimination of the trihalomethyl anion as a leaving group. | Carboxylic acid and Trihalomethyl anion (⁻CX₃) |
| 5 | Final acid-base reaction to form the haloform and carboxylate. | Haloform (CHX₃) and Carboxylate (R-COO⁻) |
Mechanistic Studies of Reduction Reactions of the Acetyl Moiety
The carbonyl of the acetyl group can be completely reduced to a methylene (B1212753) group (–CH₂CH₃) under specific conditions. The two primary methods for this transformation are the Wolff-Kishner and Clemmensen reductions, which are complementary as they operate under basic and acidic conditions, respectively.
Wolff-Kishner Reduction: This reaction is performed under strongly basic conditions at high temperatures, making it suitable for base-stable compounds. wikipedia.org The mechanism proceeds as follows: byjus.com
Hydrazone Formation: The ketone reacts with hydrazine (B178648) (N₂H₄) to form a hydrazone intermediate. wikipedia.orgbyjus.com
Deprotonation: A strong base (like KOH or potassium tert-butoxide) removes a proton from the terminal nitrogen, forming a hydrazone anion. quora.com
Tautomerization: The anion rearranges, accompanied by protonation of the carbon atom by the solvent (often diethylene glycol), to form a diimide anion intermediate. wikipedia.org
Elimination of N₂: This intermediate collapses, releasing highly stable nitrogen gas (N₂) and forming a carbanion. quora.comyoutube.com
Protonation: The carbanion is rapidly protonated by the solvent to yield the final alkane product. byjus.com
Clemmensen Reduction: This reduction is carried out in strongly acidic conditions using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid. libretexts.orgwikipedia.org It is particularly effective for aryl-alkyl ketones. annamalaiuniversity.ac.in The exact mechanism is not fully understood due to its heterogeneous nature, but it is believed to involve reactions on the surface of the zinc. byjus.com Proposed mechanisms involve organozinc intermediates or radical pathways, but it is generally accepted that alcohols are not intermediates in the main pathway. wikipedia.orgbyjus.com
| Reaction | Conditions | Key Intermediate(s) | Driving Force |
|---|---|---|---|
| Wolff-Kishner Reduction | Strongly basic (e.g., KOH), high temperature | Hydrazone, Diimide anion, Carbanion wikipedia.orgbyjus.com | Irreversible loss of stable nitrogen gas (N₂) youtube.com |
| Clemmensen Reduction | Strongly acidic (conc. HCl), Zinc amalgam (Zn(Hg)) | Organozinc intermediates, Zinc carbenoids (proposed) wikipedia.orgbyjus.com | Reaction on the zinc surface |
Investigation of Substitution Reaction Mechanisms on the Pyridine Ring
The pyridine ring of this compound can undergo both electrophilic and nucleophilic substitution, though its reactivity is heavily influenced by the existing substituents and the inherent electronic nature of the ring.
Electrophilic Aromatic Substitution (SₑAr): The pyridine ring is inherently electron-deficient and thus strongly deactivated towards electrophilic attack. uoanbar.edu.iqwikipedia.org Both the acetyl and carboxylic acid groups are also deactivating and are meta-directing substituents. libretexts.org The combined deactivating effect of these two groups and the pyridine nitrogen makes electrophilic substitution on this compound extremely difficult. If a reaction were to occur under very harsh conditions, the electrophile would be directed to the C-5 position, which is meta to both the nitrogen atom (position 1) and the acetyl group (position 6) and ortho to the carboxylic acid (position 3). The attack at C-3 (or C-5) is favored because the resulting cationic intermediate does not place a positive charge on the electronegative nitrogen atom, unlike attack at C-2, C-4, or C-6. quora.comyoutube.com
Nucleophilic Aromatic Substitution (SₙAr): Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution, especially at positions 2 and 4 (ortho and para to the nitrogen). uoanbar.edu.iqstackexchange.comyoutube.com The mechanism involves two main steps:
Nucleophilic Attack: A nucleophile attacks an electron-deficient carbon (typically one bearing a good leaving group), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. pearson.com
Loss of Leaving Group: The aromaticity is restored by the elimination of the leaving group.
For this compound, the C-6 position is highly activated towards nucleophilic attack due to being para to the ring nitrogen and having an electron-withdrawing acetyl group. If a good leaving group were present at this position, it could be readily displaced by a nucleophile. The stability of the Meisenheimer intermediate is enhanced because the negative charge can be delocalized onto the electronegative nitrogen atom, a stabilizing feature that is not possible if the attack occurs at the C-3 or C-5 positions. stackexchange.com
| Reaction Type | Ring Reactivity | Favored Position(s) of Attack | Mechanistic Rationale |
|---|---|---|---|
| Electrophilic Substitution | Strongly Deactivated | C-5 | Avoids placing a positive charge on the electronegative nitrogen in the cationic intermediate. quora.comyoutube.com The position is meta to the deactivating N and acetyl groups. |
| Nucleophilic Substitution | Strongly Activated | C-2, C-6 (and C-4) | Allows for delocalization of the negative charge in the Meisenheimer complex onto the electronegative nitrogen atom, stabilizing the intermediate. stackexchange.compearson.com |
Chemical Reactivity and Derivatization Studies of 6 Acetylnicotinic Acid
Oxidative Transformations of the Acetyl Group to Carboxylic Acid Derivatives
The acetyl group at the 6-position of the nicotinic acid scaffold is a prime target for oxidative transformations, offering a direct route to pyridine-2,5-dicarboxylic acid derivatives. These derivatives are valuable intermediates in the synthesis of more complex molecules. The oxidation of the methyl ketone to a carboxylic acid can be achieved using a variety of strong oxidizing agents.
Application of Permanganate (B83412), Chromium Trioxide, and Hydrogen Peroxide as Oxidants
Strong oxidants are required to cleave the carbon-carbon bond of the acetyl group or to oxidize the methyl group. Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) are commonly employed for such transformations.
Potassium Permanganate (KMnO₄): In acidic or alkaline solutions, potassium permanganate is a powerful oxidizing agent capable of oxidizing alkyl side chains on aromatic rings to carboxylic acids. scholarsresearchlibrary.comnitrkl.ac.insemanticscholar.org The reaction with 6-acetylnicotinic acid is expected to proceed under heating to yield pyridine-2,5-dicarboxylic acid. The mechanism involves the attack of the permanganate ion on the enol form of the ketone, followed by oxidative cleavage.
Chromium Trioxide (CrO₃): Chromium trioxide, often used in sulfuric acid (Jones reagent) or as a complex with pyridine (B92270) (Collins or Sarett reagent), is another effective oxidant for converting methyl ketones to carboxylic acids. organic-chemistry.orgsinica.edu.twwikipedia.orgwikipedia.orgresearchgate.net The choice of solvent and reaction conditions can be tuned to control the reactivity and prevent unwanted side reactions on the sensitive pyridine ring.
Hydrogen Peroxide (H₂O₂): While generally a milder oxidant, hydrogen peroxide's reactivity can be enhanced by catalysts or by using it in acidic media. nih.govresearchgate.netrsc.orgrsc.org Its application for the oxidation of the acetyl group in this compound may require forcing conditions or specific catalytic systems to achieve the desired transformation to the corresponding carboxylic acid derivative. It is also a key reagent in the Baeyer-Villiger oxidation, as discussed later.
| Oxidant | Typical Conditions | Expected Product |
| Potassium Permanganate (KMnO₄) | Aqueous base, heat | Pyridine-2,5-dicarboxylic acid |
| Chromium Trioxide (CrO₃) | Acetone (B3395972), H₂SO₄ (Jones) | Pyridine-2,5-dicarboxylic acid |
| Hydrogen Peroxide (H₂O₂) | Acidic/basic catalysis, heat | Pyridine-2,5-dicarboxylic acid |
Reductive Modifications of the Acetyl Group to Alcohols and Amines
Reduction of the acetyl group offers a pathway to introduce new functionalities, such as hydroxyl and amino groups, leading to the synthesis of 6-(1-hydroxyethyl)nicotinic acid and 6-(1-aminoethyl)nicotinic acid, respectively. These compounds can serve as chiral building blocks or as precursors for further derivatization.
Utilization of Hydride Reducing Agents (e.g., Lithium Aluminum Hydride, Sodium Borohydride)
Hydride reagents are the most common choice for the reduction of carbonyl compounds due to their high efficiency and selectivity.
Sodium Borohydride (B1222165) (NaBH₄): This is a relatively mild and selective reducing agent that readily reduces aldehydes and ketones to the corresponding alcohols. scholarsresearchlibrary.comwikipedia.orgyoutube.comyoutube.com In the case of this compound, NaBH₄ would selectively reduce the acetyl group to a secondary alcohol, yielding 6-(1-hydroxyethyl)nicotinic acid, without affecting the carboxylic acid or the pyridine ring. The reaction is typically performed in alcoholic solvents like methanol (B129727) or ethanol.
Lithium Aluminum Hydride (LiAlH₄): As a much stronger reducing agent, LiAlH₄ is capable of reducing not only the acetyl group but also the carboxylic acid. youtube.commasterorganicchemistry.comyoutube.comorganicreactions.orgyoutube.com Therefore, treatment of this compound with LiAlH₄ would result in the reduction of both functional groups, affording (5-(hydroxymethyl)pyridin-2-yl)ethan-1-ol. Selective reduction of the acetyl group in the presence of the carboxylic acid would require prior protection of the acid function, for instance, as an ester.
Reductive amination of the acetyl group can also be achieved, typically by forming an imine or oxime intermediate followed by reduction, to introduce an amino group.
| Reducing Agent | Typical Conditions | Expected Product |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, RT | 6-(1-hydroxyethyl)nicotinic acid |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether (e.g., THF), followed by aqueous workup | (5-(hydroxymethyl)pyridin-2-yl)ethan-1-ol |
Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Core
The pyridine ring of this compound is electron-deficient due to the electronegativity of the nitrogen atom. This electronic character profoundly influences its susceptibility to substitution reactions.
Electrophilic Aromatic Substitution: The pyridine nucleus is strongly deactivated towards electrophilic attack, akin to a nitrobenzene (B124822) ring. wikipedia.orgmasterorganicchemistry.comlibretexts.orgyoutube.comlumenlearning.com The presence of two electron-withdrawing groups (acetyl and carboxylic acid) further deactivates the ring, making electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions extremely difficult to achieve. If forced under harsh conditions, substitution would be predicted to occur at the C-5 position (meta to the nitrogen and ortho to the carboxyl group), which is the least deactivated position.
Nucleophilic Aromatic Substitution: Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen (C-2, C-4, and C-6). stackexchange.comrsc.orgchemistry-online.comstudy.comquimicaorganica.org For this compound, the positions of interest are already substituted. However, if a suitable leaving group were present on the ring (e.g., a halogen), it could be readily displaced by nucleophiles. For instance, a hypothetical 5-halo-6-acetylnicotinic acid would be expected to undergo nucleophilic substitution, with the rate and regioselectivity influenced by the existing substituents. The Chichibabin reaction, which involves amination of the pyridine ring, typically occurs at the C-2 or C-6 position. chemistry-online.com
Exploration of Coupling Reactions and Functionalization Pathways
Modern cross-coupling reactions provide powerful tools for carbon-carbon and carbon-heteroatom bond formation, enabling the synthesis of complex molecular architectures. To utilize these reactions, this compound would typically first be converted into a derivative bearing a suitable handle for coupling, such as a halogen atom. For example, conversion of the carboxylic acid to a chlorosulfonyl group or direct halogenation of the pyridine ring could provide substrates for Suzuki, Heck, or Chan-Lam coupling reactions. nih.govorganic-chemistry.orgnih.govmdpi.comresearchgate.net These reactions would allow for the introduction of aryl, alkyl, or amino groups onto the pyridine scaffold, significantly expanding the molecular diversity accessible from this compound.
Baeyer-Villiger Oxidation Studies
The Baeyer-Villiger oxidation is a classic reaction that converts a ketone into an ester through the insertion of an oxygen atom adjacent to the carbonyl group. wikipedia.orgorganic-chemistry.orgnih.govnrochemistry.comslideshare.net This reaction, when applied to this compound, would involve the oxidation of the acetyl group. The regioselectivity of the oxygen insertion is determined by the relative migratory aptitude of the groups attached to the carbonyl carbon. The general order of migratory aptitude is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.
In the case of this compound, the migration could involve either the methyl group or the pyridyl group. Based on the established migratory preferences, the aryl (pyridyl) group is expected to migrate in preference to the methyl group. organic-chemistry.org This would lead to the formation of 6-acetoxynicotinic acid. Common reagents for this transformation include peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA).
| Reaction | Reagent | Expected Product |
| Baeyer-Villiger Oxidation | m-CPBA | 6-acetoxynicotinic acid |
Barbier Coupling Reaction Investigations
The Barbier reaction is an organometallic process that involves the reaction of an alkyl halide with a carbonyl compound in the presence of a metal, such as magnesium, zinc, tin, or indium, to produce a primary, secondary, or tertiary alcohol. wikipedia.orgnrochemistry.com A key feature of the Barbier reaction is the in situ generation of the organometallic reagent, which then adds to the carbonyl group. wikipedia.org This one-pot procedure is advantageous when dealing with unstable organometallic intermediates. nrochemistry.com The reaction is versatile and can be conducted in various solvents, including aqueous media, which aligns with the principles of green chemistry. wikipedia.orgias.ac.in
General Reaction Scheme: R-X + R'COR'' --(Metal)--> RR'R''COH
For instance, reacting this compound with an alkyl halide, such as methyl iodide, in the presence of a suitable metal like zinc or tin, would be expected to yield 6-(1-hydroxy-1-methylethyl)nicotinic acid. The reaction would proceed via the formation of an organometallic species from the alkyl halide, which would then attack the carbonyl carbon of the acetyl group.
Predicted Reaction of this compound: this compound + CH₃I --(Zn)--> 6-(1-Hydroxy-1-methylethyl)nicotinic acid
The presence of the acidic proton of the carboxylic acid group could potentially interfere with the reaction by quenching the organometallic intermediate. Therefore, protection of the carboxylic acid, for example, as an ester, might be necessary to achieve a successful Barbier coupling.
Table 1: General Features of the Barbier Reaction
| Feature | Description |
|---|---|
| Reactants | Alkyl halide, Carbonyl compound (aldehyde or ketone), Metal (e.g., Mg, Zn, Sn, In) |
| Product | Primary, secondary, or tertiary alcohol |
| Key Characteristic | In situ generation of the organometallic reagent |
| Advantages | One-pot synthesis, tolerance to various functional groups, can often be performed in aqueous media |
Catalytic Hydrogenation Studies
Catalytic hydrogenation is a widely used method for the reduction of various functional groups, including ketones, by the addition of hydrogen gas in the presence of a metal catalyst. Common catalysts include palladium, platinum, and nickel. The reaction conditions, such as hydrogen pressure, temperature, and choice of catalyst, can be tuned to achieve selective reductions.
In the context of this compound, catalytic hydrogenation offers a pathway to reduce the acetyl group to either a secondary alcohol or a fully reduced ethyl group. The pyridine ring can also be hydrogenated under more forcing conditions.
Selective hydrogenation of the acetyl ketone to the corresponding alcohol, 6-(1-hydroxyethyl)nicotinic acid, would likely be achievable under mild conditions using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) at moderate hydrogen pressures.
Expected Selective Reduction of the Ketone: this compound + H₂ --(Pd/C)--> 6-(1-Hydroxyethyl)nicotinic acid
More vigorous hydrogenation conditions, such as higher pressures and temperatures, or the use of more active catalysts like Raney nickel, could lead to the complete reduction of the acetyl group to an ethyl group, yielding 6-ethylnicotinic acid. Furthermore, hydrogenation of the pyridine ring to a piperidine (B6355638) ring is also a possibility under harsh conditions.
Table 2: Potential Products of Catalytic Hydrogenation of this compound
| Product | Conditions |
|---|---|
| 6-(1-Hydroxyethyl)nicotinic acid | Mild conditions (e.g., Pd/C, low H₂ pressure) |
| 6-Ethylnicotinic acid | More forcing conditions (e.g., Raney Ni, higher H₂ pressure/temperature) |
Clemmensen and Complex Metal Hydride Reduction Methodologies
Clemmensen Reduction:
The Clemmensen reduction is a chemical reaction used to reduce aldehydes or ketones to alkanes using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid. wikipedia.orgorganic-chemistry.org This method is particularly effective for aryl-alkyl ketones. wikipedia.organnamalaiuniversity.ac.in The reaction is carried out under strongly acidic conditions, and the substrate must be stable to these conditions. organic-chemistry.org The mechanism is believed to occur on the surface of the zinc and does not proceed through an alcohol intermediate. juniperpublishers.com
Given the structure of this compound, the Clemmensen reduction would be expected to reduce the acetyl group to an ethyl group, yielding 6-ethylnicotinic acid. The pyridine ring and the carboxylic acid are generally stable to these conditions. The strongly acidic environment would protonate the pyridine nitrogen.
Expected Clemmensen Reduction Product: this compound --(Zn(Hg), HCl)--> 6-Ethylnicotinic acid
Table 3: Overview of the Clemmensen Reduction
| Feature | Description |
|---|---|
| Reagents | Zinc amalgam (Zn(Hg)), Concentrated hydrochloric acid (HCl) |
| Substrates | Aldehydes and ketones |
| Product | Alkanes |
| Conditions | Strongly acidic |
Complex Metal Hydride Reduction:
Complex metal hydrides, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), are common reagents for the reduction of carbonyl compounds. libretexts.orgquora.com Sodium borohydride is a milder reducing agent that typically reduces aldehydes and ketones to the corresponding alcohols. quora.comchem-station.com Lithium aluminum hydride is a much stronger reducing agent and can reduce ketones, aldehydes, carboxylic acids, and esters to alcohols. libretexts.orgchem-station.com
For this compound, sodium borohydride would selectively reduce the acetyl ketone to the secondary alcohol, 6-(1-hydroxyethyl)nicotinic acid, without affecting the carboxylic acid group. libretexts.org
Expected NaBH₄ Reduction Product: this compound --(NaBH₄)--> 6-(1-Hydroxyethyl)nicotinic acid
In contrast, the more powerful lithium aluminum hydride would be expected to reduce both the acetyl group and the carboxylic acid group, leading to the formation of the diol, (6-(1-hydroxyethyl)pyridin-3-yl)methanol.
Expected LiAlH₄ Reduction Product: this compound --(LiAlH₄)--> (6-(1-Hydroxyethyl)pyridin-3-yl)methanol
Table 4: Comparison of NaBH₄ and LiAlH₄ Reduction of this compound
| Reagent | Reactivity with Acetyl Group | Reactivity with Carboxylic Acid Group | Expected Product |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Reduction to alcohol | No reaction | 6-(1-Hydroxyethyl)nicotinic acid |
| Lithium Aluminum Hydride (LiAlH₄) | Reduction to alcohol | Reduction to alcohol | (6-(1-Hydroxyethyl)pyridin-3-yl)methanol |
Corey-Bakshi-Shibata (CBS) Reduction Applications
The Corey-Bakshi-Shibata (CBS) reduction, also known as the Corey-Itsuno reduction, is a highly effective method for the enantioselective reduction of prochiral ketones to chiral, non-racemic alcohols. wikipedia.orgnrochemistry.com The reaction utilizes a chiral oxazaborolidine catalyst in the presence of a borane (B79455) source, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂). nrochemistry.com The CBS catalyst, being chiral, facilitates the delivery of a hydride to one face of the ketone, leading to a high degree of enantioselectivity. organic-chemistry.org The predictability and high enantiomeric excess achievable make this a valuable tool in asymmetric synthesis. alfa-chemistry.com
While no specific studies on the CBS reduction of this compound have been found, the presence of a prochiral ketone in its structure makes it a suitable candidate for this transformation. The application of the CBS reduction would be expected to yield enantiomerically enriched 6-(1-hydroxyethyl)nicotinic acid. The choice of the (R)- or (S)-CBS catalyst would determine the stereochemistry of the resulting alcohol.
Expected CBS Reduction Products:
this compound + (R)-CBS catalyst + BH₃·THF → (R)-6-(1-Hydroxyethyl)nicotinic acid
this compound + (S)-CBS catalyst + BH₃·THF → (S)-6-(1-Hydroxyethyl)nicotinic acid
The carboxylic acid group may need to be protected as an ester prior to the reaction to prevent interference with the borane reagent.
Table 5: Key Features of the Corey-Bakshi-Shibata (CBS) Reduction
| Feature | Description |
|---|---|
| Reaction Type | Enantioselective reduction of prochiral ketones |
| Reagents | Chiral oxazaborolidine catalyst, Borane source (e.g., BH₃·THF) |
| Product | Chiral, non-racemic secondary alcohol |
| Key Advantage | High enantioselectivity and predictability |
Horner-Wadsworth-Emmons Reaction Pathways
The Horner-Wadsworth-Emmons (HWE) reaction is a chemical transformation that employs a phosphonate (B1237965) carbanion to react with an aldehyde or ketone, producing an alkene. wikipedia.orgnrochemistry.com This reaction is a popular alternative to the Wittig reaction and often provides better yields and easier purification of the product. A significant advantage of the HWE reaction is its tendency to form the (E)-alkene with high stereoselectivity. organic-chemistry.orgcore.ac.uk
For this compound, the HWE reaction would involve the reaction of its acetyl group with a phosphonate ylide. The specific phosphonate reagent used would determine the structure of the resulting alkene. For example, reaction with triethyl phosphonoacetate in the presence of a base would be expected to yield an α,β-unsaturated ester.
Example of an HWE Reaction with this compound: this compound + (EtO)₂P(O)CH₂CO₂Et --(Base)--> Ethyl 3-(5-carboxypyridin-2-yl)but-2-enoate
The reaction conditions, particularly the choice of base and solvent, can influence the stereochemical outcome, although the (E)-isomer is typically favored. The carboxylic acid group might require protection to prevent side reactions with the basic conditions employed.
Table 6: General Aspects of the Horner-Wadsworth-Emmons Reaction
| Feature | Description |
|---|---|
| Reactants | Phosphonate, Base, Aldehyde or Ketone |
| Product | Alkene |
| Stereoselectivity | Typically favors the (E)-alkene |
| Advantages over Wittig | Often higher yields, water-soluble phosphate (B84403) byproduct is easily removed |
Meerwein-Ponndorf-Verley Reduction Applications
The Meerwein-Ponndorf-Verley (MPV) reduction is a chemoselective method for the reduction of aldehydes and ketones to their corresponding alcohols. minia.edu.egthermofisher.com The reaction utilizes an aluminum alkoxide, typically aluminum isopropoxide, in the presence of a sacrificial alcohol, usually isopropanol. wikipedia.orgalfa-chemistry.com The MPV reduction is highly selective for carbonyl groups and does not affect other reducible functional groups like esters or nitro groups. thermofisher.com The reaction is reversible, and the equilibrium is typically driven towards the product by using an excess of the sacrificial alcohol and removing the acetone byproduct by distillation. organic-chemistry.org
In the case of this compound, the MPV reduction would be an excellent method for the selective reduction of the acetyl ketone to the corresponding secondary alcohol, 6-(1-hydroxyethyl)nicotinic acid, without affecting the carboxylic acid moiety.
Expected MPV Reduction Product: this compound --(Al(O-i-Pr)₃, i-PrOH)--> 6-(1-Hydroxyethyl)nicotinic acid
This high chemoselectivity makes the MPV reduction a valuable tool when other reducible functional groups are present in the molecule.
Table 7: Characteristics of the Meerwein-Ponndorf-Verley Reduction
| Feature | Description |
|---|---|
| Reagents | Aluminum alkoxide (e.g., aluminum isopropoxide), Sacrificial alcohol (e.g., isopropanol) |
| Substrates | Aldehydes and ketones |
| Product | Alcohols |
| Key Feature | High chemoselectivity for carbonyl groups |
Petasis Reaction and Peterson Olefination Studies
Petasis Reaction:
The Petasis reaction, also known as the Petasis borono-Mannich reaction, is a multicomponent reaction that involves an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to form substituted amines. wikipedia.orgorganic-chemistry.org This reaction is notable for its operational simplicity and tolerance of a wide range of functional groups. nih.gov
For this compound, the acetyl group could potentially serve as the carbonyl component in a Petasis reaction. However, the reactivity of ketones in the Petasis reaction can be lower than that of aldehydes. If successful, a reaction between this compound, an amine (e.g., morpholine), and a vinylboronic acid would yield a tertiary amine. The carboxylic acid would likely need to be protected.
Hypothetical Petasis Reaction: Protected this compound + Amine + Vinylboronic acid → Substituted amino acid derivative
Given that the Petasis reaction often works well with α-keto acids, the combination of the ketone and carboxylic acid in this compound might lead to interesting reactivity, though specific literature on this is lacking.
Peterson Olefination:
The Peterson olefination is a method for the synthesis of alkenes from α-silylcarbanions and carbonyl compounds (aldehydes or ketones). organic-chemistry.orgchemistnotes.com A key feature of this reaction is the formation of a β-hydroxysilane intermediate, which can then be eliminated under either acidic or basic conditions to give the corresponding alkene. organicchemistrydata.org The stereochemical outcome of the elimination is dependent on the conditions used, with acidic conditions typically leading to anti-elimination and basic conditions leading to syn-elimination. organicreactions.org
The acetyl group of this compound could serve as the electrophilic partner for an α-silylcarbanion. For example, reaction with trimethylsilylmethyl lithium would generate a β-hydroxysilane intermediate. Subsequent elimination would then produce the corresponding terminal alkene.
Expected Peterson Olefination Pathway:
this compound + (CH₃)₃SiCH₂Li → β-hydroxysilane intermediate
β-hydroxysilane intermediate --(Acid or Base)--> 6-(prop-1-en-2-yl)nicotinic acid
As with other reactions involving strong bases, protection of the carboxylic acid group would likely be necessary.
Table 8: Comparison of Petasis Reaction and Peterson Olefination
| Reaction | Reactants | Product | Key Intermediate |
|---|---|---|---|
| Petasis Reaction | Carbonyl, Amine, Boronic acid | Substituted amine | Iminium ion |
| Peterson Olefination | Carbonyl, α-Silylcarbanion | Alkene | β-Hydroxysilane |
Role As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis
Precursor for Complex Molecular Architectures in Organic Chemistry
The bifunctional nature of 6-acetylnicotinic acid makes it an attractive starting material for building intricate molecular frameworks. The carboxylic acid group can be converted into esters, amides, or acid chlorides, while the ketone can undergo reactions such as reduction, oxidation, or condensation. This dual reactivity allows for the sequential or selective modification of the molecule, leading to the synthesis of highly substituted pyridine (B92270) derivatives. These derivatives are often key components in the architecture of larger, more complex organic molecules. While specific, high-profile examples of natural product synthesis using this compound are not widely documented, its structural motifs are found in various complex heterocyclic compounds.
Intermediate in the Synthesis of Agrochemicals and Related Compounds
Pyridine-based compounds are a cornerstone of the agrochemical industry, with many herbicides, insecticides, and fungicides featuring a pyridine core. Nicotinic acid and its derivatives are important precursors in this field. For instance, related compounds like 6-hydroxynicotinic acid are known intermediates in the synthesis of certain nicotinoid insecticides. researchgate.net While direct and extensive application of this compound in major commercial agrochemicals is not broadly published, its potential as a building block for novel active ingredients is an area of interest for research and development in crop protection. The general importance of pyridine carboxylic acids as intermediates for agrochemicals is well-established. google.com
Utilization in the Development of Industrial Chemicals and Dyes
In the broader chemical industry, pyridine derivatives are used in a multitude of applications, including the synthesis of dyes and pigments. Acid dyes, which are water-soluble anionic dyes, are often complex aromatic structures. asianpubs.orgjcsp.org.pk The synthesis of such dyes frequently involves the coupling of various aromatic intermediates. The structure of this compound provides a reactive scaffold that can be incorporated into larger chromophore systems characteristic of certain dye classes. Although specific examples of commercial dyes derived directly from this compound are not prominent in the literature, the fundamental chemistry of nicotinic acid derivatives supports their potential role in the development of new colorants. lookchem.com The industrial production methods for nicotinic acid itself are highly optimized, indicating the importance of this class of compounds in various industrial applications. researchgate.netnih.gov
Contribution to the Design and Synthesis of Ligands in Catalysis
The development of ligands is crucial for advancing the field of catalysis, particularly in asymmetric synthesis where the ligand's structure dictates the stereochemical outcome of a reaction. Pyridine-containing molecules are a popular choice for ligand design due to the coordinating ability of the nitrogen atom. Research has explored the synthesis of complexes using related ligands, such as 6-methylnicotinic acid, to create novel metal complexes. documentsdelivered.com The presence of multiple functional groups in this compound allows for the synthesis of polydentate ligands, which can form stable and catalytically active complexes with a variety of metals. These ligands can be tailored to influence the electronic and steric environment of a metal center, thereby controlling its catalytic activity and selectivity.
Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Analysis of 6 Acetylnicotinic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic compounds, offering unparalleled detail about the atomic arrangement within a molecule. Through the analysis of nuclear spin behavior in a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.
Two-dimensional (2D) NMR experiments are powerful tools for deciphering complex molecular structures by spreading spectral information across two frequency axes. For 6-Acetylnicotinic acid, techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.
HSQC would be utilized to establish direct one-bond correlations between protons and the carbon atoms to which they are attached. This allows for the definitive assignment of each protonated carbon in the pyridine (B92270) ring and the methyl group of the acetyl moiety.
HMBC is critical for identifying longer-range (typically 2-3 bond) couplings between protons and carbons. A key expected correlation in the HMBC spectrum of this compound would be between the protons of the acetyl group's methyl (CH₃) and the carbonyl carbon (C=O) of the acetyl group, as well as the C6 carbon of the pyridine ring. This specific correlation is instrumental in confirming the position of the acetyl substituent at the 6-position, distinguishing it from other isomers.
The ¹H NMR spectrum provides specific information about the chemical environment and coupling interactions of protons within a molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the three aromatic protons on the pyridine ring and the three protons of the acetyl methyl group. The electron-withdrawing nature of the nitrogen atom, the carboxylic acid group, and the acetyl group significantly influences the chemical shifts of the ring protons, typically causing them to appear in the downfield region of the spectrum.
Based on the structure, the following proton signals and their characteristics can be predicted:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Structural Rationale |
|---|---|---|---|---|
| H-2 | ~9.2 | Doublet (d) | J ≈ 2 Hz | Positioned between the ring nitrogen and the carboxylic acid group, leading to strong deshielding. Coupled to H-4. |
| H-4 | ~8.5 | Doublet of doublets (dd) | J ≈ 8 Hz, 2 Hz | Coupled to both H-5 (ortho-coupling) and H-2 (meta-coupling). |
| H-5 | ~8.0 | Doublet (d) | J ≈ 8 Hz | Coupled only to H-4 (ortho-coupling). |
| -COCH₃ | ~2.7 | Singlet (s) | N/A | Three equivalent protons with no adjacent protons to couple with. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. It functions by ionizing molecules and then sorting the resulting ions based on their mass-to-charge (m/z) ratio.
Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation capabilities of HPLC with the detection power of mass spectrometry. This hybrid technique is ideal for analyzing samples in complex mixtures, verifying purity, and confirming molecular identity. creative-proteomics.com For this compound, a reversed-phase HPLC method would first separate the compound from any impurities or related substances. researchgate.netnih.gov The eluent would then be introduced into the mass spectrometer, typically using a soft ionization technique like Electrospray Ionization (ESI). nih.gov In positive ion mode, ESI would generate the protonated molecular ion, [M+H]⁺, which would be detected at an m/z value corresponding to the molecular weight of this compound plus the mass of a proton. nih.gov This provides highly specific confirmation of the compound's presence and molecular weight. creative-proteomics.com
Direct Insertion Probe Mass Spectrometry (DIP/MS) is a method used for introducing solid or low-volatility liquid samples directly into the ion source of a mass spectrometer, bypassing the need for chromatographic separation. libretexts.orgspectroscopyonline.com The sample is placed on the tip of a probe, which is then inserted into the high-vacuum source region and heated. youtube.com This process vaporizes the sample, allowing it to be ionized, commonly by Electron Ionization (EI). spectroscopyonline.com DIP-MS is useful for the rapid analysis of pure samples to confirm molecular weight and study fragmentation patterns. libretexts.orgyoutube.com For this compound, this technique would be expected to show a molecular ion peak (M⁺) and characteristic fragment ions resulting from the loss of the methyl or acetyl groups.
Fast Atom Bombardment (FAB) is a soft ionization technique particularly suited for non-volatile and thermally sensitive polar compounds. wikipedia.orgillinois.edu The sample is dissolved in a non-volatile liquid matrix, such as glycerol, and then bombarded with a beam of high-energy neutral atoms (e.g., Argon or Xenon). wikipedia.org This process desorbs and ionizes the analyte molecules from the matrix, typically forming quasimolecular ions like [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode. illinois.edu A key advantage of FAB-MS is that it usually produces abundant molecular ions with minimal fragmentation, making it an excellent method for unequivocally determining the molecular weight of compounds like this compound. rsc.orgyoutube.com
| MS Technique | Ionization Method | Expected Primary Ion (m/z) | Key Application |
|---|---|---|---|
| LC/MS | Electrospray Ionization (ESI) | [M+H]⁺ = 166.05 | Purity analysis and identity confirmation in a mixture. creative-proteomics.com |
| DIP/MS | Electron Ionization (EI) | M⁺ = 165.04 | Analysis of pure solids and fragmentation pattern study. spectroscopyonline.com |
| FAB/MS | Fast Atom Bombardment (FAB) | [M+H]⁺ = 166.05 | Molecular weight confirmation of polar, non-volatile compounds. illinois.eduyoutube.com |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of pharmaceutical compounds, offering high resolution and sensitivity for both qualitative and quantitative assessments. In the context of this compound, HPLC is instrumental in determining the purity of synthesized batches and for isolating the compound from reaction mixtures or impurities. The technique separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column at high pressure.
Reverse-Phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of moderately polar to nonpolar compounds like this compound. In RP-HPLC, the stationary phase is nonpolar (e.g., silica modified with C18 or C8 alkyl chains), while the mobile phase is a polar solvent system, typically a mixture of water and a water-miscible organic solvent such as acetonitrile or methanol (B129727).
The separation mechanism relies on hydrophobic interactions; more nonpolar compounds interact more strongly with the stationary phase and thus elute later, while more polar compounds have a greater affinity for the mobile phase and elute earlier. For acidic compounds like this compound, the pH of the mobile phase is a critical parameter. Buffering the mobile phase at a pH below the pKa of the carboxylic acid group (typically with additives like formic acid, acetic acid, or phosphate (B84403) buffers) suppresses the ionization of the analyte, leading to increased retention and improved peak shape.
RP-HPLC is effectively used for:
Purity Assessment: By separating this compound from its precursors, by-products, and degradation products, RP-HPLC can accurately quantify its purity. The area of the analyte peak relative to the total area of all peaks in the chromatogram provides a measure of percentage purity.
Isolation: Preparative RP-HPLC, which uses larger columns and higher flow rates, can be employed to isolate pure this compound from complex mixtures for use as a reference standard or for further research.
The selection of chromatographic conditions is crucial for achieving optimal separation. A typical RP-HPLC method for a nicotinic acid derivative might utilize a C18 column with a gradient elution, starting with a high proportion of aqueous buffer and gradually increasing the concentration of the organic solvent. researchgate.netresearchgate.net Detection is commonly performed using an ultraviolet (UV) detector, as the pyridine ring in this compound possesses a strong chromophore. researchgate.net
Table 1: Illustrative RP-HPLC Parameters for Analysis of Nicotinic Acid Derivatives
| Parameter | Condition |
|---|---|
| Stationary Phase (Column) | C18 (e.g., 5 µm particle size, 4.6 x 150 mm) |
| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Gradient or Isocratic |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 - 40 °C |
| Detection Wavelength | ~260 nm |
| Injection Volume | 5 - 20 µL |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Separation
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used in synthetic organic chemistry to monitor the progress of reactions, identify compounds in a mixture, and determine the purity of a substance. researchgate.netanalyticaltoxicology.com It involves spotting a sample onto a stationary phase, which is a thin layer of an adsorbent material (commonly silica gel or alumina) coated onto a flat carrier like a glass plate or plastic sheet. analyticaltoxicology.com
For monitoring a reaction that synthesizes this compound, TLC provides a qualitative snapshot of the reaction mixture over time. libretexts.org A typical procedure involves spotting the starting material, the reaction mixture, and a "co-spot" (a mixture of the starting material and the reaction mixture) onto the TLC plate. rochester.edu The plate is then placed in a sealed chamber containing a shallow pool of a solvent mixture (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the components of the spotted mixtures at different rates depending on their polarity and affinity for the stationary phase. analyticaltoxicology.com
The progress of the reaction is observed by the gradual disappearance of the spot corresponding to the starting material and the appearance of a new spot for the product, this compound. researchgate.netlibretexts.org Since this compound is more polar than many of its potential non-polar precursors due to the carboxylic acid group, it will typically have a lower retention factor (Rf) value, meaning it travels a shorter distance up the plate.
The choice of the mobile phase is critical for achieving good separation. For polar, acidic compounds like this compound on a silica gel plate, a mixture of a nonpolar solvent and a more polar solvent is typically used. The addition of a small amount of acetic or formic acid to the mobile phase can improve the resolution and prevent "streaking" of the acidic spot. sydney.edu.au
After development, the separated spots are visualized. Although some compounds are colored, this compound is not. Therefore, visualization is commonly achieved by placing the plate under a UV lamp (254 nm), where UV-active compounds like this compound will appear as dark spots on a fluorescent background. youtube.com Alternatively, chemical staining agents can be used. analyticaltoxicology.com
Table 2: Common TLC Mobile Phase Systems for Polar Acidic Compounds
| Solvent System | Typical Ratio (v/v/v) | Application Notes |
|---|---|---|
| Hexane / Ethyl Acetate | Varies (e.g., 70:30 to 50:50) | Good for moderately polar compounds. Polarity can be adjusted by changing the ratio. |
| Ethyl Acetate / Methanol | Varies (e.g., 95:5) | A more polar system for separating highly polar compounds. |
| Dichloromethane / Methanol | Varies (e.g., 90:10) | A versatile system with moderate polarity. |
| Hexane / Ethyl Acetate / Acetic Acid | e.g., 65:30:5 | The addition of acetic acid improves the spot shape of acidic analytes. sydney.edu.au |
| 1-Butanol / Acetic Acid / Water | e.g., 60:15:25 | A highly polar, protic system suitable for very polar and acidic compounds. |
Computational and Theoretical Studies of 6 Acetylnicotinic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to predicting the electronic structure and, by extension, the chemical reactivity of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the distribution of electrons within a molecule and the energies of its molecular orbitals.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic properties of a molecule based on its electron density. nih.gov This approach is often computationally more efficient than other high-level quantum methods, making it suitable for a wide range of chemical systems. For a molecule like 6-acetylnicotinic acid, DFT can be employed to predict several key electronic properties that govern its reactivity.
Key electronic properties that can be determined using DFT include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO, and the gap between them, are crucial indicators of a molecule's chemical reactivity and stability. nih.gov A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive.
Electron Density Distribution: This reveals the regions of a molecule that are electron-rich or electron-poor, providing clues about where electrophilic or nucleophilic attacks are likely to occur.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting areas of positive and negative electrostatic potential. This is useful for predicting how a molecule will interact with other charged or polar species.
Table 1: Representative Electronic Properties Calculable by DFT (Note: The following table is illustrative of the types of data that would be generated from a DFT study and is not based on actual calculated values for this compound.)
| Property | Description | Potential Value for this compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate an electron. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability. |
| Dipole Moment | Measure of the overall polarity of the molecule | Influences solubility and intermolecular interactions. |
| Polarizability | The ability of the electron cloud to be distorted by an electric field | Affects intermolecular forces. |
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other molecules. These methods can provide insights into the conformational preferences of a molecule and its binding affinity for biological targets.
Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. nih.gov The various conformations and the energy barriers between them can be represented by an energy landscape. researchgate.net Understanding the preferred conformations of this compound is important as its biological activity may be dependent on its shape.
Methods for conformational analysis include:
Molecular Mechanics (MM): This approach uses classical physics to model the potential energy of a molecule as a function of its atomic coordinates. It is computationally less demanding than quantum methods and is suitable for exploring the conformational space of larger molecules.
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a molecule over time, providing a dynamic picture of its conformational flexibility. nih.gov
By mapping the energy landscape, researchers can identify the low-energy, and therefore most populated, conformations of this compound under different conditions. researchgate.net
Molecular docking and other simulation techniques can be used to predict how this compound might interact with biological macromolecules, such as proteins or nucleic acids. biointerfaceresearch.com These methods are crucial in drug discovery for predicting the binding mode and affinity of a ligand to its target. researchgate.net
Key aspects of these investigations include:
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. biointerfaceresearch.com The output of a docking study is a set of possible binding poses and a score that estimates the binding affinity.
Binding Free Energy Calculations: More rigorous methods, such as free energy perturbation (FEP) or thermodynamic integration (TI), can be used to calculate the binding free energy of a ligand to its target with higher accuracy.
While specific studies on the molecular interactions and binding affinities of this compound are not widely reported, the general principles of molecular recognition can be applied. The acetyl and carboxylic acid groups of this compound are capable of forming hydrogen bonds and other electrostatic interactions, which would likely play a significant role in its binding to a biological target. The pyridine (B92270) ring can also participate in π-π stacking interactions. nih.gov Studies on related nicotinic acid derivatives have shown their ability to bind to various receptors, and similar computational approaches could be applied to this compound to explore its potential biological targets. nih.gov
Emerging Research Directions and Potential Future Applications of 6 Acetylnicotinic Acid
Exploration in Materials Science for Functional Compound Development
The unique molecular structure of 6-acetylnicotinic acid, which features a pyridine (B92270) ring, a carboxylic acid group, and a ketone group, makes it a promising candidate for the development of functional materials. While direct research on polymers and functional compounds derived specifically from this compound is still in its nascent stages, the broader field of biomass-derived acids as polymer building blocks suggests significant potential.
The carboxylic acid and ketone functionalities can serve as reactive sites for polymerization reactions, potentially leading to the creation of novel polyesters and other polymers with unique properties. These materials could exhibit enhanced thermal stability, specific solubility characteristics, or the ability to coordinate with metal ions, opening up applications in specialty plastics, coatings, and films.
Table 1: Potential Functional Compounds from this compound
| Compound Class | Potential Synthesis Route | Potential Applications |
| Polyesters | Polycondensation with diols | Biodegradable plastics, drug delivery systems |
| Coordination Polymers | Self-assembly with metal ions | Gas storage, sensors, catalysis |
| Functionalized Resins | Grafting onto existing polymer backbones | Ion exchange, specialty adhesives |
Investigation as a Component in Catalytic Systems
The pyridine-carboxylic acid scaffold present in this compound is a well-known chelating motif for metal ions. This suggests a strong potential for its use as a ligand in the development of novel catalytic systems. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can coordinate with a variety of transition metals, creating stable metal complexes.
These complexes could be designed to catalyze a wide range of organic transformations. The electronic properties of the catalyst could be fine-tuned by modifying the substituents on the pyridine ring, including the acetyl group. Research on other nicotinic acid derivatives has shown their utility in forming catalytically active metal complexes for various reactions, including oxidation and carbon-carbon bond formation. The investigation into this compound-based catalysts is a logical next step in this field. For example, transition metal complexes with pyrithione (B72027) ligands have been shown to be effective electrocatalysts for proton reduction. semanticscholar.orgresearchgate.netnih.gov
Advancements in Green Chemistry Approaches for its Synthesis and Transformation
In line with the growing emphasis on sustainable chemical manufacturing, researchers are exploring greener methods for the synthesis and transformation of nicotinic acid and its derivatives. mdpi.com Traditional chemical syntheses often involve harsh conditions and the use of hazardous reagents. mdpi.com The principles of green chemistry are being applied to develop more environmentally friendly alternatives.
Biocatalysis, in particular, has emerged as a powerful tool. frontiersin.org The use of enzymes or whole-cell microorganisms can enable the synthesis of nicotinic acid derivatives under mild conditions, with high selectivity and reduced waste generation. frontiersin.orgnih.gov For instance, nitrilase enzymes have been successfully employed for the conversion of cyanopyridines to nicotinic acids. frontiersin.orgresearchgate.net These approaches could be adapted for the sustainable production of this compound.
Table 2: Comparison of Synthesis Methods for Nicotinic Acid Derivatives
| Method | Conditions | Advantages | Disadvantages |
| Traditional Chemical Synthesis | High temperature/pressure, strong acids/bases | Well-established, high throughput | Use of hazardous materials, significant waste generation |
| Biocatalytic Synthesis | Mild temperature and pH, aqueous media | High selectivity, environmentally friendly, reduced energy consumption | Potentially slower reaction rates, catalyst stability can be an issue |
Theoretical Frameworks for Novel Derivatization Pathways
Computational chemistry and theoretical modeling are becoming increasingly important in guiding the design and synthesis of new molecules with desired properties. These theoretical frameworks can be applied to this compound to explore novel derivatization pathways and predict the characteristics of the resulting compounds.
By using computational methods, it is possible to simulate the reactivity of the different functional groups in this compound and predict the outcomes of various chemical transformations. This can help in identifying promising synthetic targets and optimizing reaction conditions, thereby saving significant time and resources in the laboratory. While a retracted study highlighted issues with the reliability of some computational data in this area, the potential of well-executed theoretical studies remains high. nih.gov The application of these in silico tools will be crucial in unlocking the full potential of this compound and its derivatives in various fields.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-acetylnicotinic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer: The synthesis typically involves acetylation of nicotinic acid derivatives using acetic anhydride or acetyl chloride under controlled pH and temperature. Reaction efficiency depends on catalyst selection (e.g., sulfuric acid vs. pyridine), solvent polarity, and reaction time. Purification via recrystallization or high-performance liquid chromatography (HPLC) is critical to isolate the product from byproducts like 2- or 4-acetyl isomers. Yield optimization requires monitoring reaction progress using thin-layer chromatography (TLC) .
Q. Which analytical techniques are most reliable for characterizing this compound in research settings?
- Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity by identifying acetyl and pyridine proton environments. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹). Purity assessment employs HPLC with UV detection (λ = 260 nm) and differential scanning calorimetry (DSC) to verify melting point consistency .
Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer: Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 2–10) at 25°C, 40°C, and 60°C. Monitor degradation kinetics using UV-Vis spectrophotometry or HPLC. Quantify degradation products (e.g., nicotinic acid) and calculate half-life (t₁/₂) using first-order kinetics models. Include control samples with antioxidants (e.g., BHT) to evaluate oxidative stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across in vitro and in vivo studies?
- Methodological Answer: Cross-validate assays by replicating protocols under standardized conditions (e.g., cell line authenticity, serum concentration). Perform dose-response curves to identify non-linear effects. Use meta-analysis to assess heterogeneity in study designs (e.g., species, administration routes). Statistical tools like mixed-effects models can account for variability in pharmacokinetic parameters .
Q. What computational approaches predict the reactivity of this compound in novel biochemical or catalytic reactions?
- Methodological Answer: Density functional theory (DFT) calculations model electron density maps to identify nucleophilic/electrophilic sites. Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities with target enzymes like acetyltransferases. Validate predictions with experimental kinetic data (e.g., kcat/KM ratios) and compare with structurally analogous compounds .
Q. What strategies mitigate challenges in detecting trace impurities of this compound during method validation?
- Methodological Answer: Implement ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) for sensitivity down to ppm levels. Use matrix-matched calibration curves to correct for matrix effects. Include internal standards (e.g., deuterated analogs) to improve quantification accuracy. Validate limits of detection (LOD) and quantification (LOQ) per ICH Q2(R1) guidelines .
Q. How should researchers analyze conflicting data on the compound’s role in metabolic pathways?
- Methodological Answer: Employ isotopic labeling (e.g., ¹⁴C-acetyl group) to track metabolic incorporation. Compare flux balance analysis (FBA) predictions with experimental metabolomics data (LC-MS/MS). Address discrepancies by controlling for confounding factors like cellular redox state or cofactor availability (e.g., NAD+/NADH ratios) .
Methodological Best Practices
- Data Reproducibility : Document experimental parameters (e.g., solvent lot numbers, instrument calibration logs) in supplementary materials. Share raw datasets and code repositories (e.g., GitHub) to enable independent verification .
- Literature Review : Prioritize peer-reviewed journals indexed in PubMed or Web of Science. Cross-reference synthesis protocols with patents (e.g., USPTO) for industrial-scale insights excluded from academic papers .
- Ethical Reporting : Disclose conflicts of interest (e.g., reagent suppliers) and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
